molecular formula C18H15ClN2O2 B2464837 N-(4-chlorophenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 953153-59-8

N-(4-chlorophenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No. B2464837
CAS RN: 953153-59-8
M. Wt: 326.78
InChI Key: VFFSQUJNMVBDTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-chlorophenyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide comprises an isoxazole ring, which is a five-membered heterocyclic moiety . This structure is commonly found in many commercially available drugs .

Scientific Research Applications

Corrosion Inhibition

Research has shown the utility of isoxazoline and acetamide derivatives as corrosion inhibitors. These compounds, including those with long alkyl side chains, have been synthesized and evaluated for their corrosion prevention efficiencies. The best inhibition was generally achieved at specific concentrations in acidic media, showcasing their potential in protecting metals from corrosion in industrial applications (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Ligand Protein Interactions

Another study involved synthesizing bioactive benzothiazolinone acetamide analogs and investigating their photovoltaic efficiency for potential use in dye-sensitized solar cells (DSSCs). These compounds showed good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, the study explored the compounds' interactions with Cyclooxygenase 1 (COX1) through molecular docking, indicating potential therapeutic applications (Mary et al., 2020).

Antibacterial Activity

Compounds with acetamide derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. The study highlighted the importance of structural and physicochemical parameters in enhancing the compounds' efficacy, providing insights into the development of new antibacterial agents (Desai et al., 2008).

Anticancer Activity

Research on N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05) demonstrated potent antitumor activity against various cancer cells in vitro. The compound induced apoptosis in human hepatocellular carcinoma cells by disrupting microtubule assembly, highlighting its potential as a novel therapeutic agent for cancer treatment (Wu et al., 2009).

Herbicidal Activity

Studies on 2-(5-isoxazolyloxy)acetamide derivatives showed significant herbicidal activities against various upland weeds without affecting cotton. These findings suggest the potential of such derivatives in agricultural applications for weed control (Kai et al., 1998).

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules can accelerate the drug discovery program .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-2-4-13(5-3-12)17-10-16(21-23-17)11-18(22)20-15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFSQUJNMVBDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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